5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features both indoline and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the indoline ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the compound with alcohol or amine functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound can induce apoptosis in cancer cells by modulating pathways such as the VEGFR-2 signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
- (Z)-5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one
Uniqueness
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one stands out due to its specific hexyl substitution, which can influence its solubility, reactivity, and biological activity. This makes it a unique candidate for specific applications where these properties are desirable .
Biological Activity
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines indolinone and thioxothiazolidin moieties, suggesting a variety of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H19BrN2O2S2 with a molecular weight of approximately 439.39 g/mol. The presence of the bromine atom is expected to enhance its reactivity, potentially influencing its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The specific biological activities observed include:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. The mechanism appears to involve modulation of cellular pathways through interactions with specific enzymes and receptors.
- Antimicrobial Effects : Initial findings suggest that it may possess antimicrobial properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The indolinone moiety is believed to play a crucial role in binding to specific enzymes, leading to the modulation of various biological pathways.
- Receptor Binding : Interaction with cellular receptors may alter signaling pathways that contribute to its anticancer effects.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, although exact ID50 values were not specified in the available literature.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyloxythiazolidin-4-one | Contains thioxothiazolidin moiety | Anticancer activity |
3-bromo-N'-(2-oxo-1,2-dihydro-indol-3-ylidene)benzohydrazide | Dihydro-indole structure | Cytotoxic properties against leukemia cells |
4-bromo-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide | Ethoxy substitution on benzene ring | Potential antimicrobial effects |
This table highlights the distinctiveness of 5-(5-Bromo...) due to its specific combination of chemical features which may enhance its therapeutic potential compared to other similar compounds.
Properties
CAS No. |
617696-28-3 |
---|---|
Molecular Formula |
C20H23BrN2O2S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23BrN2O2S2/c1-3-5-6-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(10-4-2)18(16)24/h8-9,12H,3-7,10-11H2,1-2H3/b17-16- |
InChI Key |
BIAYVPHMOWSJRS-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
Origin of Product |
United States |
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